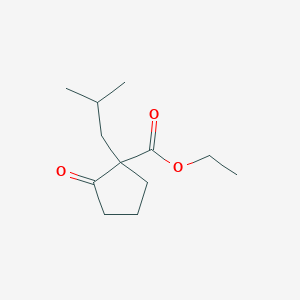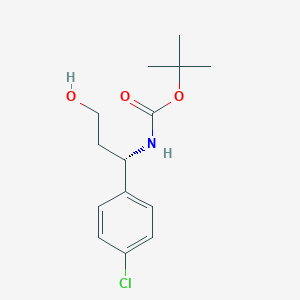
Isoquinolin-2-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoquinolin-2-ium is a quaternary ammonium compound derived from isoquinoline, a heterocyclic aromatic organic compound Isoquinoline itself is a structural isomer of quinoline and is found in various natural alkaloids
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Isoquinolin-2-ium can be synthesized through several methods. One common approach involves the N-alkylation of isoquinoline derivatives. For instance, the N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts is a facile synthetic procedure . Another method involves the use of palladium-catalyzed coupling reactions, which provide isoquinolines in excellent yields and short reaction times .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using efficient catalytic processes. The use of metal catalysts, such as palladium and copper, is common in these processes. Additionally, the development of catalyst-free processes in water has been explored to enhance the sustainability and efficiency of the production .
Análisis De Reacciones Químicas
Types of Reactions: Isoquinolin-2-ium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form isoquinoline N-oxide derivatives.
Reduction: Reduction reactions can convert this compound to isoquinoline or its derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the quaternary ammonium group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, thiols, and amines are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include isoquinoline derivatives, such as N-alkylated isoquinolines, isoquinoline N-oxides, and substituted isoquinolines .
Aplicaciones Científicas De Investigación
Isoquinolin-2-ium has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of isoquinolin-2-ium compounds involves their interaction with specific molecular targets and pathways. For instance, this compound derivatives can inhibit enzymes or disrupt cellular processes by binding to specific proteins or nucleic acids. Molecular docking and dynamics simulation studies have shown that this compound compounds exhibit strong binding affinity to various biological targets, which underlies their bioactivity .
Comparación Con Compuestos Similares
Isoquinolin-2-ium can be compared with other similar compounds, such as:
Quinolin-2-ium: Similar in structure but differs in the position of the nitrogen atom in the ring.
Pyridinium: Contains a nitrogen atom in a six-membered ring but lacks the fused benzene ring present in this compound.
Sanguinarine: A natural quaternary isoquinoline alkaloid with distinct biological activities.
Uniqueness: this compound is unique due to its structural features, which confer specific chemical reactivity and biological activity. Its ability to form stable ionic liquids and its potential as a bioactive molecule make it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C9H8N+ |
|---|---|
Peso molecular |
130.17 g/mol |
Nombre IUPAC |
isoquinolin-2-ium |
InChI |
InChI=1S/C9H7N/c1-2-4-9-7-10-6-5-8(9)3-1/h1-7H/p+1 |
Clave InChI |
AWJUIBRHMBBTKR-UHFFFAOYSA-O |
SMILES canónico |
C1=CC=C2C=[NH+]C=CC2=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Difluoro(ethylthio)methyl]-2-(2,4-difluorophenyl)oxirane](/img/structure/B8376280.png)







![[3-(4-Fluorophenoxy)phenyl]methanol](/img/structure/B8376330.png)



![9-(2,2,2-Trifluoro-ethyl)-9-aza-bicyclo[3.3.1]nonan-3-one](/img/structure/B8376377.png)

